![molecular formula C19H32ClNO B1397377 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219979-14-2](/img/structure/B1397377.png)
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C19H32ClNO and a molecular weight of 325.9 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a phenoxy group that is substituted with two tert-butyl groups .Scientific Research Applications
Organocatalysis
The pyrrolidine scaffold is a key component in the development of organocatalysts due to its stereochemistry and three-dimensional structure. This compound, with its tert-butyl phenoxy group, could be used to design novel organocatalysts that facilitate asymmetric synthesis . These catalysts are crucial for producing chiral molecules that have significant applications in pharmaceuticals.
Drug Discovery
Pyrrolidine rings are commonly found in biologically active compounds. The unique structure of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride may influence the binding affinity and selectivity towards biological targets, making it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)15-7-8-17(16(11-15)19(4,5)6)21-13-14-9-10-20-12-14;/h7-8,11,14,20H,9-10,12-13H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZWXJRLMQFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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